Diethyl 2,2'-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate
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Overview
Description
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate is a complex organic compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by its yellow color, viscous liquid form, and a density of 1.0800 g/mL . It has a boiling point of 248.0°C and a flash point of 104°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate can be synthesized through the reaction of iminodiacetic acid with ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Halogenated compounds; reaction conditions include the presence of a base and moderate temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives.
Scientific Research Applications
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes . The molecular targets include enzymes and proteins that require metal ions for their activity . The pathways involved include metal ion transport and catalysis .
Comparison with Similar Compounds
Diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate can be compared with other similar compounds such as:
Diethyl iminodiacetate: Similar in structure and properties, used in similar applications.
Ethyl 2-ethoxy-2-oxoethyl amino acetate: Another ester derivative with similar reactivity and applications.
N,N-bis ethoxycarbonylmethyl amine: A related compound with similar chelating properties.
The uniqueness of diethyl 2,2’-((2-(2-(2-(bis(2-ethoxy-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetate lies in its specific structure, which allows for unique reactivity and applications in various fields .
Properties
Molecular Formula |
C31H42N2O10 |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C31H42N2O10/c1-6-38-28(34)19-32(20-29(35)39-7-2)24-12-10-11-13-26(24)42-16-17-43-27-18-23(5)14-15-25(27)33(21-30(36)40-8-3)22-31(37)41-9-4/h10-15,18H,6-9,16-17,19-22H2,1-5H3 |
InChI Key |
OYSYFCQGZOGIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C)OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC |
Origin of Product |
United States |
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